

Basic characterization of lithium nitrite powder

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Compound of Interest

Compound Name: *Lithium nitrite*

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A Technical Guide to the Basic Characterization of **Lithium Nitrite** Powder

Abstract

Lithium nitrite (LiNO_2), an inorganic salt of lithium and nitrous acid, is a material of significant interest in various fields, including as a corrosion inhibitor in construction and as a reagent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the fundamental characteristics of **lithium nitrite** powder for researchers, scientists, and professionals in drug development. It covers key physicochemical properties, synthesis and purification methodologies, and detailed protocols for structural, thermal, and spectroscopic analysis. All quantitative data is summarized in structured tables, and key processes are visualized using workflow diagrams to ensure clarity and ease of use.

Physicochemical Properties

Lithium nitrite is a white to colorless, hygroscopic crystalline solid.[1][2][3] Its tendency to absorb moisture from the air necessitates storage in sealed containers.[2][4] The compound exists in both anhydrous (LiNO_2) and monohydrate ($\text{LiNO}_2 \cdot \text{H}_2\text{O}$) forms.[1] The monohydrate can be crystallized from aqueous solutions as large, needle-shaped crystals.[1][5]

Core Properties

The fundamental physical and thermochemical properties of anhydrous **lithium nitrite** are summarized in Table 1.

Table 1: Core Physicochemical and Thermochemical Properties of Anhydrous **Lithium Nitrite**

Property	Value	Reference(s)
IUPAC Name	Lithium nitrite	[1]
Chemical Formula	LiNO ₂	[1][4]
Molar Mass	52.9465 g/mol	[1]
Appearance	White, hygroscopic crystals	[1][4]
Melting Point	222 °C (495 K)	[1]
Standard Molar Entropy (S ₂₉₈ [⊖])	96.0 J/(mol·K)	[1][6]
Std. Enthalpy of Formation (ΔfH ₂₉₈ [⊖])	-372.4 kJ/mol	[1][6]
Gibbs Free Energy (ΔfG [⊖])	-302.0 kJ/mol	[1][6]

| Enthalpy of Fusion (ΔfH[⊖]_{fus}) | 9.2 kJ/mol |[1] |

Solubility

Lithium nitrite is highly soluble in water and also shows exceptional solubility in alcohols like ethanol.[1][2] This high solubility in absolute alcohol, where potential byproducts like potassium nitrite are poorly soluble, is a key property leveraged for its purification.[1][2]

Table 2: Solubility of **Lithium Nitrite**

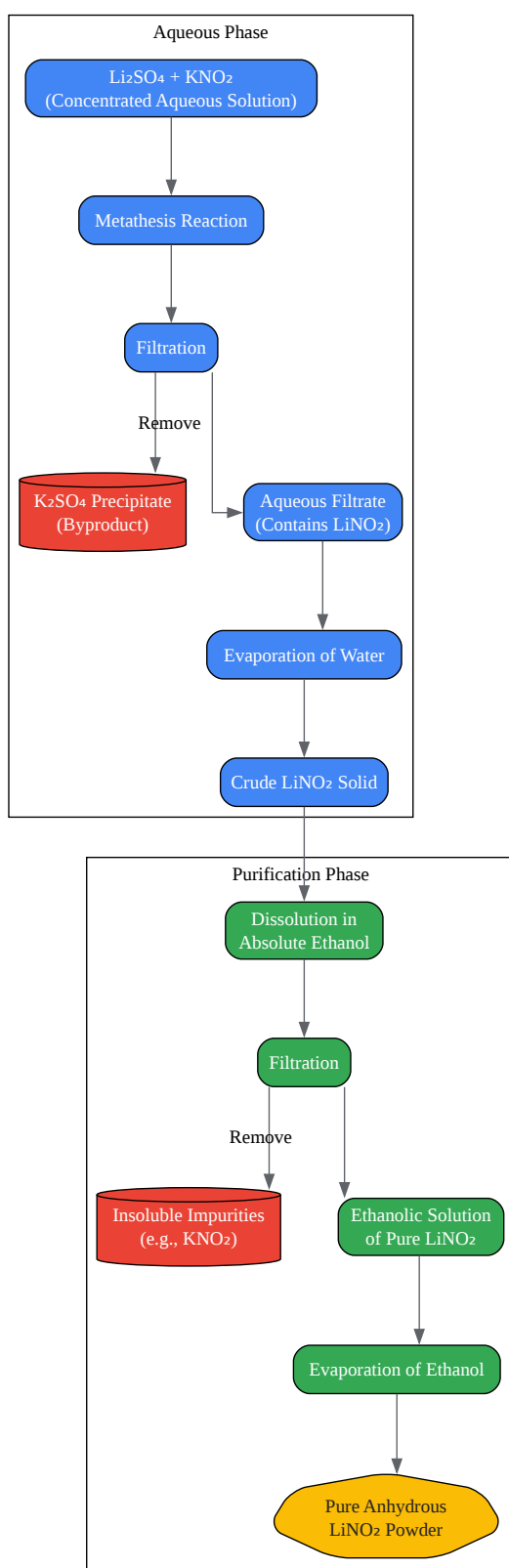
Solvent	Temperature (°C)	Solubility (g/100 mL)	Reference(s)
Water	0	70.94	[2]
Water	25	103.67	[2]
Water	90	1119.5	[2]
Absolute Ethanol	Ambient	Very Soluble	[1][2]

| Alcohols | Ambient | Soluble |[2][4] |

Synthesis and Purification

Several methods are employed for the synthesis of **lithium nitrite**, ranging from high-temperature solid-state reactions to solution-phase precipitation.

- **Thermal Decomposition:** Anhydrous **lithium nitrite** can be prepared by the thermal decomposition of lithium nitrate (LiNO_3) at temperatures exceeding 500 °C, which yields **lithium nitrite** and oxygen gas.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Gas-Solid Reaction:** The reaction of nitric oxide (NO) gas with solid lithium hydroxide (LiOH) also produces **lithium nitrite**.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Aqueous Metathesis:** A common laboratory method involves a double displacement reaction in a concentrated aqueous solution, for example, between lithium sulfate (Li_2SO_4) and potassium nitrite (KNO_2).[\[1\]](#)[\[2\]](#)[\[5\]](#) The less soluble potassium sulfate precipitates and is removed by filtration. The **lithium nitrite** remains in the filtrate and is purified by leveraging its high solubility in absolute ethanol.[\[2\]](#)[\[5\]](#)



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Fig. 1: Synthesis of LiNO_2 via aqueous metathesis and subsequent purification. (Max Width: 760px)

Structural and Thermal Characterization

Understanding the crystal structure and thermal behavior of **lithium nitrite** is crucial for its application and handling. The compound can exist as a monohydrate or in an anhydrous state, with temperature being the critical factor for conversion.

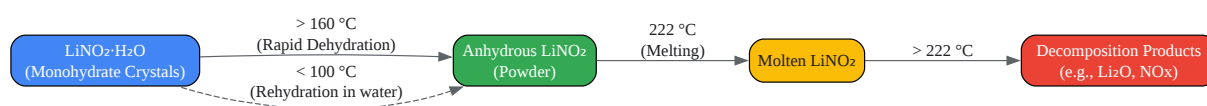
Crystal Structure

From aqueous solutions, **lithium nitrite** crystallizes as a monohydrate ($\text{LiNO}_2 \cdot \text{H}_2\text{O}$), forming flat, needle-shaped crystals.[1][5] The anhydrous form is obtained upon dehydration. While detailed crystallographic data for the anhydrous form is not readily available in general literature, powder X-ray diffraction (PXRD) is the primary technique for its structural characterization, phase identification, and purity assessment.[5]

Thermal Analysis

The thermal stability of **lithium nitrite** is dependent on its hydration state.

- $\text{LiNO}_2 \cdot \text{H}_2\text{O}$ (Monohydrate): Below 100°C , the monohydrate crystals begin to melt in their own water of crystallization, with a slow loss of water.[1][4]
- Dehydration: Rapid dehydration to the anhydrous salt occurs at temperatures above 160°C . [1][4] This process is also accompanied by a minor loss of nitrogen oxide.[1]
- Anhydrous LiNO_2 : The anhydrous form melts at 222°C . [1] At higher temperatures, it undergoes decomposition. The decomposition pathway is distinct from other alkali nitrites due to the high charge density of the lithium cation, which favors the formation of lithium oxide (Li_2O). [5]



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Fig. 2: Thermal transitions of **lithium nitrite**. (Max Width: 760px)

Experimental Protocols

Protocol 3.3.1: Powder X-ray Diffraction (PXRD)

- Objective: To identify the crystalline phase and assess the purity of the **lithium nitrite** powder.
- Instrumentation: A powder X-ray diffractometer with a copper (Cu K α) X-ray source is commonly used for organic and inorganic substances.[7]
- Sample Preparation: A small amount (typically a few milligrams) of the finely ground **lithium nitrite** powder is packed into a sample holder.[8] The surface of the powder should be flat and level with the surface of the holder to ensure accurate results.[8][9]
- Data Collection: The sample is irradiated with X-rays over a defined angular range (e.g., 5° to 40° 2 θ), which is typically sufficient for organic substances.[7] The detector rotates around the sample to measure the intensity of the diffracted X-rays at each angle.[10]
- Analysis: The resulting diffraction pattern (a plot of intensity vs. 2 θ) is a fingerprint of the crystalline structure. The pattern is compared to standard diffraction patterns from databases (e.g., ICDD) to confirm the identity of LiNO₂ and detect any crystalline impurities.[7]

Protocol 3.3.2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

- Objective: To determine the thermal stability, dehydration temperatures, and melting point.
- Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC units.
- Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of **lithium nitrite** is placed in an inert crucible (e.g., alumina or platinum).[11][12] For DSC, an empty, sealed pan is used as a reference.[11]
- TGA Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).[13] The instrument records the sample's mass as a

function of temperature. Weight loss events correspond to processes like dehydration or decomposition.[14]

- DSC Procedure: The sample and reference are heated at the same constant rate.[15] The instrument measures the difference in heat flow required to maintain both at the same temperature.[16] Endothermic events (e.g., melting) or exothermic events (e.g., some decompositions) appear as peaks in the DSC curve.[15]
- Analysis: The TGA curve reveals the temperatures at which water is lost from the monohydrate and when decomposition begins. The DSC curve precisely identifies the melting point (endothermic peak) and other phase transitions.[16]

Spectroscopic Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for confirming the presence of the nitrite (NO_2^-) functional group and studying the material's structure.

The dehydration of $\text{LiNO}_2 \cdot \text{H}_2\text{O}$ to anhydrous LiNO_2 causes significant changes in the vibrational spectra, particularly in the nitrite bending region around 850 cm^{-1} . [17] In the anhydrous form, new bands appear that suggest a reorientation of the nitrite ions into a more ordered structure with non-equivalent sites.[17] Weak bands from nitrate (NO_3^-) impurities are sometimes observed.[17]

- **Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational modes of the LiNO_2 . The key N-O stretching and O-N-O bending modes of the nitrite ion can be identified and compared with literature values.

Protocol 4.1.2: Raman Spectroscopy

- **Objective:** To obtain a complementary vibrational spectrum of the powder. Raman is particularly useful for studying aqueous solutions and low-frequency lattice modes.[\[19\]](#)
- **Instrumentation:** A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
- **Sample Preparation:** A small amount of powder is placed on a microscope slide or in a sample vial. For solid-state analysis, the laser can be focused directly onto the sample surface.[\[19\]](#)
- **Data Collection:** The sample is irradiated with the laser, and the scattered light is collected and analyzed. The laser power and exposure time are adjusted to obtain a good signal without causing thermal damage to the sample.[\[20\]](#) Wavenumber calibration should be checked using a known standard (e.g., as per ASTM E 1840).[\[21\]](#)
- **Analysis:** The Raman spectrum provides information on vibrational modes that involve a change in polarizability. It is complementary to FTIR and can provide structural information that is not accessible via infrared spectroscopy.

Applications and Safety

Key Applications

In research and development, **lithium nitrite** is primarily used as:

- **A Corrosion Inhibitor:** It is effective in protecting reinforced concrete structures from corrosion caused by chloride attack and carbonation.[\[1\]](#)
- **A Reagent in Organic Synthesis:** It is used in nitrosation reactions, such as the nitrosation of ketones, which is a key step in the synthesis of various organic compounds and explosives.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Handling and Safety

- **Lithium nitrite** is a hygroscopic material and should be stored in tightly sealed containers in a dry environment to prevent absorption of atmospheric moisture.[2][4]
- Like all nitrite salts, it is harmful if inhaled or ingested.[2]
- Lithium compounds can affect the nervous system.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the powder.

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